molecular formula C21H27ClN4O2 B3013853 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea CAS No. 898430-49-4

1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea

Cat. No. B3013853
M. Wt: 402.92
InChI Key: CNKLTMHYMOLFTA-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea is a synthetic molecule that appears to be designed for pharmacological purposes, given the presence of a piperazine ring, which is often found in drug molecules, and the specific substitution pattern on the phenyl rings. Although the exact biological activity is not described in the provided papers, similar compounds have been synthesized and studied for their potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzene derivatives with piperazine under controlled conditions. For instance, the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine at a molar ratio of 1:1.10, at 115°C for 4 hours, yielding an 88.5% product . This suggests that the synthesis of the compound would likely involve similar reagents and conditions, with the additional step of introducing the urea functionality.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various techniques, including single-crystal X-ray analysis. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was elucidated using X-ray crystallography, which provided unambiguous determination of the regioisomer formed during synthesis . This level of structural analysis is critical for confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds indicate that regioselectivity and the formation of specific isomers are important considerations. The reactions may involve nucleophilic substitution, as seen in the preparation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol . The formation of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of ammonia or another amine.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic ureas with substituted piperazine rings. These properties may include moderate solubility in organic solvents, potential for hydrogen bonding due to the urea group, and a solid-state structure that could feature hydrogen bonding or π-π interactions, as seen in the related compound with propionic acid groups forming a hydrogen-bonded dimer .

Scientific Research Applications

Corrosion Inhibition

1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea demonstrates efficacy as a corrosion inhibitor for mild steel in acidic environments. Research by Bahrami and Hosseini (2012) found that this compound acts as a mixed-type inhibitor, efficiently protecting steel surfaces from corrosion in 1 M hydrochloric acid solutions. The study concluded that this compound adheres to the Langmuir adsorption isotherm, showcasing its potential as a corrosion inhibitor in industrial applications (Bahrami & Hosseini, 2012).

Synthesis and Characterization

Various derivatives of 1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea have been synthesized and characterized, highlighting their potential for diverse applications. For instance, Rani et al. (2014) focused on the synthesis and antimicrobial evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes. These derivatives were synthesized via a series of condensation reactions and characterized by various spectroscopic techniques, underlining the versatility of this compound in creating new pharmacological agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Anticancer Potential

Research into the anticancer properties of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to the compound , has revealed significant antiproliferative effects against various cancer cell lines. Feng et al. (2020) demonstrated that these compounds, particularly 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, exhibit potent inhibitory activity, suggesting their potential as BRAF inhibitors in cancer treatment (Feng et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O2/c1-25-11-13-26(14-12-25)20(16-3-9-19(28-2)10-4-16)15-23-21(27)24-18-7-5-17(22)6-8-18/h3-10,20H,11-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKLTMHYMOLFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea

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